Dimethyl hexasulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl hexasulfide is an organosulfur compound with the molecular formula C2H6S6. It belongs to the class of sulfenyl compounds, characterized by the presence of a sulfenyl group (RS). This compound can be found in certain natural sources, such as soft-necked garlic, making it a potential biomarker for the consumption of this food product .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl hexasulfide can be synthesized through the reaction of dimethyl disulfide with sulfur. The reaction typically involves heating dimethyl disulfide with elemental sulfur under controlled conditions to form this compound. The reaction can be represented as follows:
2(CH3)2S2+2S→(CH3)2S6
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity. The use of solid catalysts, such as aluminum γ-oxide, can enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Dimethyl hexasulfide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state sulfur compounds.
Reduction: It can be reduced to form lower oxidation state sulfur compounds.
Substitution: The compound can undergo substitution reactions where one or more sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Higher oxidation state sulfur compounds such as dimethyl sulfone.
Reduction: Lower oxidation state sulfur compounds such as dimethyl disulfide.
Substitution: Substituted sulfur compounds depending on the reagents used.
Scientific Research Applications
Dimethyl hexasulfide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a biomarker for certain diseases.
Industry: Used in the production of various chemicals and materials, including polymers and pharmaceuticals
Mechanism of Action
The mechanism of action of dimethyl hexasulfide involves its interaction with various molecular targets and pathways. It can penetrate cellular membranes and interact with intracellular components, leading to various biochemical effects. The compound’s sulfur atoms can form bonds with other molecules, influencing their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl disulfide (C2H6S2)
- Dimethyl trisulfide (C2H6S3)
- Dimethyl tetrasulfide (C2H6S4)
Comparison
Dimethyl hexasulfide is unique due to its higher sulfur content compared to similar compounds. This higher sulfur content can result in different chemical reactivity and biological activities. For example, dimethyl trisulfide is known for its strong odor and is a key contributor to the flavor of certain foods, while this compound may have different sensory properties and applications .
Properties
CAS No. |
22015-54-9 |
---|---|
Molecular Formula |
C2H6S6 |
Molecular Weight |
222.5 g/mol |
IUPAC Name |
(methylhexasulfanyl)methane |
InChI |
InChI=1S/C2H6S6/c1-3-5-7-8-6-4-2/h1-2H3 |
InChI Key |
IFPVWYIKESOXEL-UHFFFAOYSA-N |
Canonical SMILES |
CSSSSSSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.